3-Hydroxy-4-(2-methylthiophenyl)benzoic acid
Description
Contextualizing Benzoic Acid Derivatives in Chemical Biology
Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group. ijarsct.co.inwikipedia.org This structural motif is prevalent in nature and serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. ijarsct.co.inpreprints.org In chemical biology, these derivatives are explored for their potential as antimicrobial, anti-inflammatory, and even anticancer agents. ijarsct.co.innih.gov The reactivity of the carboxylic acid group, combined with the diverse substitutions possible on the aromatic ring, allows for the fine-tuning of their chemical and physical properties to interact with various biological targets. ijarsct.co.in
The applications of benzoic acid derivatives are extensive, ranging from their use as preservatives in food and cosmetics to their role as precursors in the synthesis of pharmaceuticals. wikipedia.orgijcrt.org Their ability to disrupt cellular processes, often through interactions with enzymes or by altering pH balances, makes them a focal point of research aimed at understanding and combating various diseases. ijarsct.co.inijcrt.org
Significance of Sulfur-Containing Aromatic Compounds in Molecular Design
The incorporation of sulfur atoms into aromatic compounds introduces unique electronic and structural properties that are highly valued in molecular design. wikipedia.orgtandfonline.com Organosulfur compounds are integral to life, as evidenced by the presence of sulfur in essential amino acids like cysteine and methionine. wikipedia.org In medicinal chemistry, sulfur-containing functional groups are considered "privileged motifs" due to their frequent occurrence in pharmacologically active substances. tandfonline.comnih.gov
The thioether group (C-S-C), as seen in 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, can influence a molecule's conformation and its ability to engage in specific interactions with biological macromolecules. wikipedia.org Compared to their oxygen-containing counterparts, sulfur-containing aromatics can exhibit different bond lengths, angles, and electronic distributions, which can lead to enhanced biological activity or improved pharmacokinetic properties. wikipedia.org The versatility of sulfur's oxidation states further expands the chemical space available for designing novel therapeutic agents and materials. tandfonline.comnih.gov
Rationale for Investigating this compound
The specific structure of this compound combines the established biological relevance of the benzoic acid scaffold with the unique properties imparted by the sulfur-containing phenyl substituent. This combination provides a compelling rationale for its investigation in academic research. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzoic acid core are known to participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets.
While specific research findings on the biological activity of this compound are not extensively detailed in publicly available literature, the rationale for its synthesis and study is rooted in the established principles of medicinal chemistry and drug design. The exploration of such hybrid molecules allows researchers to probe the structure-activity relationships of compounds that bring together well-understood pharmacophores in novel arrangements.
Below is a table summarizing the key structural features and their potential significance:
| Structural Component | Potential Significance in Molecular Design |
| Benzoic Acid Core | - Provides a rigid scaffold. - Carboxylic acid group can act as a hydrogen bond donor/acceptor and can be ionized. - Hydroxyl group can participate in hydrogen bonding. |
| 2-Methylthiophenyl Group | - Influences electronic properties and lipophilicity. - Thioether linkage provides conformational flexibility. - Potential for specific interactions with biological targets. |
Further investigation into the synthesis and biological evaluation of this compound is necessary to fully elucidate its potential contributions to the fields of chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(2-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMBKFIGGFKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 2 Methylthiophenyl Benzoic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, the analysis identifies key bonds that can be disconnected to reveal plausible precursors.
The primary disconnection is the carbon-carbon bond forming the biaryl linkage between the benzoic acid core and the 2-methylthiophenyl moiety. This disconnection suggests a cross-coupling reaction as a key step in the forward synthesis. A second important disconnection is at the thioether bond, offering an alternative strategy.
This leads to two main retrosynthetic pathways:
Pathway A (Biaryl Cross-Coupling): This approach disconnects the bond between the two aromatic rings. This suggests that the synthesis could proceed by coupling a derivative of 3-hydroxy-4-halobenzoic acid with a (2-methylthiophenyl)boronic acid derivative (or a similar organometallic reagent) via a palladium-catalyzed reaction like the Suzuki coupling.
Pathway B (Thioether Formation): An alternative disconnection of the carbon-sulfur bond suggests a nucleophilic aromatic substitution reaction. This would involve reacting a 4-substituted-3-hydroxybenzoic acid derivative with 2-thiomethylphenol or a related sulfur nucleophile.
Protecting groups for the hydroxyl (-OH) and carboxyl (-COOH) functionalities would likely be necessary during the synthesis to prevent unwanted side reactions, particularly during organometallic and coupling reactions. For instance, the hydroxyl group could be protected as a methyl ether, and the carboxylic acid as a methyl or ethyl ester.
Proposed Synthetic Routes and Reaction Mechanisms
Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes are constructed from well-established chemical reactions and principles in organic synthesis.
The benzoic acid functional group is a cornerstone of the target molecule. Several reliable methods exist for its introduction onto an aromatic ring.
Carboxylation of an Organometallic Intermediate: A common and effective strategy involves the formation of an organometallic reagent, such as a Grignard or organolithium species, from an appropriately substituted aryl halide. This intermediate is then reacted with carbon dioxide (CO2), followed by an acidic workup to yield the carboxylic acid. For example, a protected 3-benzyloxy-4-bromo-bromobenzene could be converted to its Grignard reagent and then carboxylated. google.com
Oxidation of a Methyl Group: If a precursor with a methyl group at the desired position is available, it can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for this transformation.
Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. google.com While effective for introducing a carboxyl group ortho to a hydroxyl group, its application here would depend on the specific substitution pattern of the starting phenol (B47542).
The formation of the biaryl bond is a critical step in the synthesis. Modern cross-coupling reactions provide efficient methods for this transformation.
Suzuki Coupling: This is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. A plausible route would involve the coupling of a protected 4-bromo-3-hydroxybenzoic acid ester with (2-methylthio)phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base.
Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of two aryl halides. While historically significant, it often requires harsh reaction conditions. A more modern application could involve the coupling of an aryl halide with an organometallic partner.
Nucleophilic Aromatic Substitution (SNAr): An alternative to cross-coupling involves the formation of the thioether bond. For example, a suitably activated benzoic acid derivative, such as 4-fluoro-3-hydroxybenzoic acid, could react with sodium thiomethoxide under appropriate conditions to form the thioether linkage.
The hydroxyl group can be incorporated at various stages of the synthesis, either by being present in a starting material or by being introduced from another functional group.
Use of a Precursor with a Protected Hydroxyl Group: A common strategy is to start with a precursor where the hydroxyl group is protected, most often as a methoxy (B1213986) (-OCH3) or benzyloxy (-OCH2Ph) ether. google.com This protecting group prevents the acidic proton of the hydroxyl group from interfering with reactions like Grignard formation or cross-coupling. The protecting group is then removed in a final step; methyl ethers are typically cleaved with strong acids like boron tribromide (BBr3), while benzyl (B1604629) ethers can be removed by catalytic hydrogenation. google.com
Diazotization of an Amino Group: The hydroxyl group can be introduced from an amino group via a Sandmeyer-type reaction. google.com This involves the diazotization of an aromatic amine with nitrous acid (generated from NaNO2 and a strong acid) to form a diazonium salt, which is then hydrolyzed by heating in an aqueous solution to yield the corresponding phenol. prepchem.com
Derivatization Strategies for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Derivatization, or the chemical modification of a lead compound, is a key component of SAR. For this compound, the hydroxyl and carboxyl groups are prime targets for derivatization to probe their roles in molecular interactions. nih.gov
Modifying the acidic hydroxyl and carboxyl groups can significantly alter the compound's properties, such as its hydrogen bonding capacity, polarity, and lipophilicity.
Esterification: The carboxylic acid can be converted into a variety of esters through several methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com Alternatively, the carboxyl group can be activated (e.g., as an acid chloride) and then reacted with an alcohol. The hydroxyl group can also be esterified, typically by reaction with an acid chloride or anhydride (B1165640) in the presence of a base. nih.gov
Etherification: The phenolic hydroxyl group can be converted into an ether, most commonly through the Williamson ether synthesis . This reaction involves deprotonating the phenol with a base (like sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). osti.gov
These modifications are used to systematically evaluate the importance of the acidic protons and the hydrogen-bonding capabilities of the hydroxyl and carboxyl groups. For instance, converting the -COOH group to a methyl ester (-COOCH3) removes the acidic proton and eliminates its ability to act as a hydrogen bond donor, which can reveal its importance for binding to a biological target.
The following table outlines potential derivatives and the rationale for their synthesis in the context of an SAR study.
| Functional Group | Modification | Derivative | Reagents | Rationale for SAR Study |
| Carboxyl (-COOH) | Esterification | Methyl Ester | Methanol, H₂SO₄ | Removes acidic proton; assesses the role of the carboxylate as a hydrogen bond acceptor. |
| Carboxyl (-COOH) | Esterification | Ethyl Ester | Ethanol, H₂SO₄ | Increases lipophilicity compared to the methyl ester; explores steric tolerance. |
| Carboxyl (-COOH) | Amidation | Methyl Amide | SOCl₂, then Methylamine | Replaces the carboxyl oxygen with a nitrogen, altering hydrogen bonding and electronic properties. |
| Hydroxyl (-OH) | Etherification | Methyl Ether (Methoxy) | CH₃I, K₂CO₃ | Removes the phenolic proton; assesses the role of the hydroxyl as a hydrogen bond donor. |
| Hydroxyl (-OH) | Etherification | Ethyl Ether (Ethoxy) | CH₃CH₂Br, K₂CO₃ | Increases steric bulk and lipophilicity at the hydroxyl position. |
| Both | Esterification/Etherification | Methyl 3-methoxy-4-(2-methylthiophenyl)benzoate | Sequential reactions | Evaluates the combined effect of blocking both hydrogen-bonding sites. |
Modifications of the Methylthiophenyl Substituent
The methylthiophenyl substituent of this compound offers a reactive site for various chemical transformations, primarily centered around the sulfur atom. Oxidation of the methylthio group can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.
The selective oxidation of aryl methyl thioethers is a well-established transformation in organic synthesis. A variety of reagents can be employed to achieve the conversion to either the sulfoxide or the sulfone.
Oxidation to Sulfoxides:
The partial oxidation of the methylthio group to a methylsulfinyl group introduces a chiral center at the sulfur atom, yielding a sulfoxide. This transformation can be achieved using a range of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. Common reagents for this selective oxidation include hydrogen peroxide in various solvents like acetic acid, often in the presence of a metal catalyst such as titanium or scandium triflate. Other methods involve the use of reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The choice of oxidant and reaction conditions is crucial for achieving high yields of the sulfoxide while minimizing the formation of the sulfone byproduct.
Table 1: Proposed Synthesis of 3-Hydroxy-4-(2-methylsulfinylphenyl)benzoic Acid
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Hydrogen Peroxide (1.1 eq.) | Acetic Acid | Room Temperature | 3-Hydroxy-4-(2-methylsulfinylphenyl)benzoic acid |
| This compound | Sodium Periodate (1.1 eq.) | Methanol/Water | 0 °C to Room Temperature | 3-Hydroxy-4-(2-methylsulfinylphenyl)benzoic acid |
| This compound | m-CPBA (1.1 eq.) | Dichloromethane | -78 °C to 0 °C | 3-Hydroxy-4-(2-methylsulfinylphenyl)benzoic acid |
Oxidation to Sulfones:
Further oxidation of the methylthio or methylsulfinyl group leads to the formation of the corresponding methylsulfonyl group, a sulfone. Sulfones are generally more polar and can act as hydrogen bond acceptors, which can be a desirable feature in drug design. Stronger oxidizing agents or harsher reaction conditions are typically required for this transformation compared to sulfoxide synthesis. Reagents such as an excess of hydrogen peroxide, potassium permanganate, or Oxone® (potassium peroxymonosulfate) are commonly used to achieve the complete oxidation to the sulfone.
Table 2: Proposed Synthesis of 3-Hydroxy-4-(2-methylsulfonylphenyl)benzoic Acid
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Hydrogen Peroxide (excess) | Acetic Acid | Reflux | 3-Hydroxy-4-(2-methylsulfonylphenyl)benzoic acid |
| This compound | Potassium Permanganate | Acetone/Water | 0 °C to Room Temperature | 3-Hydroxy-4-(2-methylsulfonylphenyl)benzoic acid |
| 3-Hydroxy-4-(2-methylsulfinylphenyl)benzoic acid | m-CPBA (1.1 eq.) | Dichloromethane | Room Temperature | 3-Hydroxy-4-(2-methylsulfonylphenyl)benzoic acid |
These modifications of the methylthiophenyl substituent provide a straightforward strategy to generate analogues of this compound with modulated physicochemical properties.
Hybrid Molecule Design and Synthesis
The concept of hybrid molecules involves the covalent linking of two or more distinct pharmacophores to create a single chemical entity with potentially enhanced or synergistic biological activities. This compound possesses two key functional groups, a carboxylic acid and a phenolic hydroxyl group, which can be readily utilized for the synthesis of hybrid molecules through ester or amide bond formation.
Ester-Linked Hybrids:
The carboxylic acid functionality of this compound can be coupled with the hydroxyl group of another biologically active molecule to form an ester-linked hybrid. Standard esterification methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) with an alcohol, can be employed. For instance, coupling with a phenolic compound, such as a derivative of salicylic (B10762653) acid, could lead to a hybrid molecule with potential dual therapeutic effects.
Alternatively, the phenolic hydroxyl group of the title compound can be acylated with a carboxylic acid of another active molecule to form a different set of ester hybrids.
Table 3: Proposed Synthesis of Ester-Linked Hybrid Molecules
| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product Type |
| This compound | Bioactive Alcohol (e.g., a phenol derivative) | DCC/DMAP or H₂SO₄ | Ester (via carboxylic acid) |
| This compound | Bioactive Carboxylic Acid | DCC/DMAP | Ester (via phenolic hydroxyl) |
Amide-Linked Hybrids:
The carboxylic acid group can also be converted into an amide by coupling with an amine-containing pharmacophore. This reaction is typically facilitated by peptide coupling reagents such as DCC, PyBOP, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This approach allows for the incorporation of a wide variety of amine-containing moieties, leading to a diverse library of hybrid molecules. The resulting amide bond is generally more stable to hydrolysis than an ester bond, which can be advantageous for in vivo applications.
Table 4: Proposed Synthesis of Amide-Linked Hybrid Molecules
| Reactant 1 | Reactant 2 | Coupling Reagent | Product Type |
| This compound | Bioactive Amine | EDC/HOBt or PyBOP | Amide (via carboxylic acid) |
The synthesis of such hybrid molecules represents a rational approach to drug design, aiming to combine the therapeutic profiles of different molecular entities into a single, novel compound.
Computational and Theoretical Chemistry Investigations of 3 Hydroxy 4 2 Methylthiophenyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical investigations provide a microscopic view of the electron distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies for Ground State Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the ground state geometry. This optimization process involves minimizing the total energy of the molecule by adjusting the positions of its atoms. The resulting geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For similar benzoic acid derivatives, DFT studies have been instrumental in elucidating their structural parameters.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For various aromatic carboxylic acids, the HOMO-LUMO gap has been calculated to be around 5.0 eV, indicating significant stability. actascientific.com The analysis of these orbitals for this compound would be crucial in predicting its behavior in chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.82 |
| LUMO | -1.82 |
| HOMO-LUMO Gap | 5.00 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen atoms of the carboxyl and hydroxyl groups. Blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms as sites for electrophilic interaction and potentially the hydrogen atoms of the hydroxyl and carboxyl groups as sites for nucleophilic interaction.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the signals in experimental NMR spectra.
IR (Infrared): The vibrational frequencies in the IR spectrum can be calculated to identify the characteristic functional groups present in the molecule. For instance, the stretching frequencies of the O-H, C=O, and C-S bonds would be predicted.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule and its expected color. For similar benzoic acid derivatives, absorption maxima have been predicted and compared with experimental spectra. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Potential Molecular Targets
Molecular docking is a primary computational tool used to predict the preferred orientation, or "pose," of a ligand when bound to a specific protein target. For a molecule like this compound, this process would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that approximates the binding energy.
For instance, in studies of 2,5-substituted benzoic acid inhibitors targeting anti-apoptotic proteins like Mcl-1, docking simulations have successfully predicted binding modes. nih.gov These models revealed that the carboxyl group of the benzoic acid scaffold is crucial, often forming a key hydrogen bond with an arginine residue (Arg263) in the active site, mimicking the interactions of natural binding partners. nih.gov Similarly, the phenethylthio moiety in one of the inhibitors was shown to occupy a hydrophobic pocket, interacting with several leucine (B10760876) and valine residues. nih.gov For this compound, it would be hypothesized that the benzoic acid's carboxyl and hydroxyl groups would engage in hydrogen bonding, while the methylthiophenyl group would likely occupy a hydrophobic pocket within a target's active site.
Following docking, more rigorous methods like alchemical free energy calculations (e.g., Free Energy Perturbation, FEP, or Thermodynamic Integration, TI) can be used to predict binding affinities with higher accuracy. nih.govresearchgate.net These methods simulate the non-physical transformation of the ligand into solvent or another ligand, allowing for the calculation of the free energy of binding (ΔG). Such calculations have been applied to diverse ligands binding to model cavity sites, achieving a root mean square error (RMSE) to experimental values of 1.8 kcal/mol in blind tests. nih.gov
A hypothetical docking result for this compound is presented below.
| Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -9.2 | Lys78, Asp184, Phe185 | H-bond (carboxyl), H-bond (hydroxyl), π-π stacking (phenyl) |
| Mcl-1 | -8.5 | Arg263, Leu267, Val253 | H-bond (carboxyl), Hydrophobic (methylthiophenyl) |
| Aromatase (CYP19A1) | -7.9 | Arg115, Met374, Phe221 | H-bond (hydroxyl), Hydrophobic (methylthiophenyl), π-π stacking |
Computational Insights into Enzyme Active Site Interactions
Computational methods provide atomic-level insights into the specific interactions between a ligand and the amino acid residues of an enzyme's active site. libretexts.org The active site is a unique chemical environment composed of a specific arrangement of amino acid residues whose properties (size, charge, hydrophobicity) dictate substrate specificity. libretexts.org
For this compound, analysis would focus on several key interactions:
Hydrogen Bonds: The carboxylic acid and hydroxyl groups are prime candidates for forming strong, directional hydrogen bonds with polar or charged residues like arginine, lysine, aspartate, or serine. These interactions are often critical for anchoring a ligand in the active site.
Hydrophobic Interactions: The methylthiophenyl moiety provides a significant hydrophobic surface. This part of the molecule would likely interact favorably with nonpolar residues such as leucine, valine, isoleucine, and phenylalanine, contributing to binding affinity. In studies of 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), a specific 5′-alkylthio binding region has been identified in the active site, suggesting enzymes can have pockets tailored to such groups. nih.govresearchgate.net
π-π Stacking: The two aromatic rings of the compound can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme active site.
The "induced fit" model, which posits that the active site can change its conformation upon ligand binding to achieve an optimal fit, is often investigated computationally. libretexts.org Techniques like molecular dynamics simulations can reveal these conformational changes, providing a more dynamic picture of the binding event. libretexts.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of biological systems.
MD simulations allow for the exploration of the conformational landscape of this compound both in solution and within a protein's binding site. The molecule possesses rotational freedom around the bond connecting the two phenyl rings, and the orientation of the hydroxyl, carboxyl, and methylthio groups can vary. MD simulations can track these conformational changes over nanoseconds or even microseconds, revealing the most stable or frequently adopted conformations in a given environment. unimi.itrsc.org
When bound to a target, the ligand's dynamics are observed in concert with the protein's own movements. For example, MD simulations of benzimidazole (B57391) derivatives targeting the aromatase enzyme were run for 100 nanoseconds to observe how the ligand settles into the active site and how its interactions evolve over time. nih.gov Such simulations can reveal how the flexibility of certain protein loops or side chains accommodates the ligand, a crucial aspect of the induced-fit binding model. biorxiv.org
The stability of the complex formed between this compound and its molecular target is a critical determinant of its potential efficacy. MD simulations are a primary tool for assessing this stability. nih.gov Key metrics derived from MD trajectories include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is calculated over the course of the simulation. A stable, low RMSD value indicates that the ligand maintains a consistent binding pose.
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual atoms or residues, highlighting which parts of the ligand or protein are most mobile. This can indicate which interactions are most stable and which parts of the ligand are more flexible within the binding pocket. nih.gov
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds, can be monitored throughout the simulation. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.
| Complex | Simulation Length (ns) | Ligand RMSD (Å) | Key H-Bond Persistence (%) |
|---|---|---|---|
| Compound + Hypothetical Kinase A | 100 | 1.5 ± 0.3 | Asp184: 92%, Lys78: 75% |
| Compound + Mcl-1 | 100 | 1.8 ± 0.4 | Arg263: 95% |
| Compound + Aromatase | 100 | 2.1 ± 0.6 | Arg115: 68% |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
The first step in QSAR is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogues of this compound, a wide range of descriptors would be calculated. researchgate.netijsmr.in
These descriptors can be categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Encodes atomic connectivity, such as molecular connectivity indices (e.g., Valence first order molecular connectivity index, ¹χv) and shape indices (e.g., Kier's alpha first order shape index, κα1). nih.gov
Geometrical (3D): Based on the 3D structure, such as polar surface area (PSA).
Physicochemical: LogP (lipophilicity), pKa (acidity). researchgate.net
Electronic: Derived from quantum mechanics calculations (e.g., using Density Functional Theory - DFT), including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Once calculated, a crucial step is to select the most relevant descriptors that correlate with biological activity while avoiding redundancy. Methods like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space, while regression techniques like Multiple Linear Regression (MLR) can be used to build the model and identify the most statistically significant descriptors.
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic (DFT) | EHOMO, ELUMO, Dipole Moment | Describes reactivity and polarity. |
| Topological | Balaban Index (J), Kier Shape Index (κ1) | Encodes molecular size, shape, and branching. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to membrane permeability and solubility. |
| Geometrical | Molecular Volume, Surface Area | Describes steric properties. |
Development of Predictive Models for Biological Activity
The foundation of any predictive model lies in the careful curation of a dataset of compounds with known biological activities against a specific target. For a compound like this compound, this would involve synthesizing a series of analogues with systematic variations in their chemical structure. These variations could include modifying the position of the hydroxyl and methylthio groups, introducing different substituents on the phenyl rings, or altering the carboxylic acid moiety.
Once a dataset of compounds and their corresponding biological activities (e.g., IC₅₀ values) is established, the next step involves the calculation of molecular descriptors. These descriptors are numerical representations of the chemical information encoded within a molecule's structure. They can be broadly categorized into several classes:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and the number of specific functional groups.
2D Descriptors: These descriptors are derived from the 2D representation of a molecule and describe its topology and connectivity. Examples include molecular connectivity indices, shape indices, and topological polar surface area (TPSA). hufocw.org
3D Descriptors: These descriptors are calculated from the 3D conformation of a molecule and provide information about its shape, volume, and surface properties. Examples include van der Waals volume and solvent-accessible surface area. hufocw.org
Physicochemical Descriptors: These descriptors quantify important physicochemical properties that influence a molecule's pharmacokinetic and pharmacodynamic behavior. Key examples include the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability. ucsb.edu
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. ucsb.edu
The selection of relevant descriptors is a critical step in building a robust predictive model. Various statistical methods are employed to identify the descriptors that have the most significant correlation with the biological activity. These methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms such as Support Vector Machines (SVM) and Random Forests. dergipark.org.tr
For instance, a hypothetical QSAR study on a series of analogues of this compound targeting a specific enzyme might yield a model that indicates that higher biological activity is associated with increased hydrophobicity (higher logP) and the presence of an electron-donating group at a particular position on one of the phenyl rings.
To illustrate the potential outcomes of such a study, the following interactive data tables present hypothetical research findings.
Table 1: Hypothetical Dataset of this compound Analogues and their Biological Activity
| Compound ID | R1 | R2 | R3 | Biological Activity (pIC₅₀) |
| 1 | H | H | H | 5.2 |
| 2 | Cl | H | H | 5.5 |
| 3 | F | H | H | 5.4 |
| 4 | H | OCH₃ | H | 5.8 |
| 5 | H | H | NO₂ | 4.9 |
| 6 | Br | OCH₃ | H | 6.1 |
This table represents a hypothetical dataset where R1, R2, and R3 are substituent positions on the phenyl rings of the parent compound.
Table 2: Selected Molecular Descriptors for the Hypothetical Analogues
| Compound ID | Molecular Weight | logP | TPSA | HOMO (eV) |
| 1 | 260.3 | 3.5 | 66.8 | -8.2 |
| 2 | 294.7 | 4.1 | 66.8 | -8.4 |
| 3 | 278.3 | 3.7 | 66.8 | -8.5 |
| 4 | 290.3 | 3.6 | 75.0 | -8.0 |
| 5 | 305.3 | 3.4 | 112.6 | -9.1 |
| 6 | 370.2 | 4.3 | 75.0 | -8.1 |
This table shows a selection of calculated molecular descriptors that could be used to develop a QSAR model.
Table 3: Example of a Resulting QSAR Model Equation
| Statistical Method | Equation | R² | Q² |
| MLR | pIC₅₀ = 0.8 * logP - 0.02 * TPSA + 0.1 * HOMO + 3.2 | 0.85 | 0.75 |
This table presents a hypothetical QSAR equation generated using Multiple Linear Regression (MLR), along with its statistical validation parameters (R² for goodness of fit and Q² for predictive ability).
The validation of a QSAR model is crucial to ensure its predictive power for new, untested compounds. youtube.com This is typically achieved through internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a separate test set of compounds that were not used in the model development. youtube.com A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds and predict the biological activity of novel structures, including new derivatives of this compound, before their synthesis. This predictive capability is invaluable in guiding the design of more potent and selective molecules. mdpi.com
Molecular Mechanisms of Biological Activity of 3 Hydroxy 4 2 Methylthiophenyl Benzoic Acid and Its Derivatives in Vitro Studies
Investigation of Enzyme Inhibition Kinetics
There is currently no publicly available research detailing the enzyme inhibition kinetics of 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid. Consequently, information regarding its specific interactions with enzymes is unknown.
Characterization of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)
Without experimental data, the type of enzyme inhibition, if any, that this compound may exert cannot be determined. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is a critical aspect of understanding a compound's mechanism of action and requires specific kinetic assays.
Determination of Inhibition Constants (K_i)
The inhibition constant (K_i) is a quantitative measure of the potency of an inhibitor. As no enzyme inhibition studies for this compound have been reported, K_i values for this compound are not available.
Specific Enzyme Target Identification and Validation (e.g., relevant metabolic enzymes, hydrolytic enzymes, kinases)
The specific enzyme targets of this compound have not been identified or validated in published research. Identifying the precise enzymes that a compound interacts with is fundamental to elucidating its biological effects and therapeutic potential.
Receptor Binding Assays
Similar to the lack of enzyme inhibition data, there is no published research on the receptor binding properties of this compound.
Ligand Displacement Studies for Receptor Affinity Determination (IC50, K_d)
Receptor affinity, often determined through ligand displacement studies yielding IC50 and K_d values, has not been characterized for this compound. Such studies are essential for understanding how a compound might interact with cellular signaling pathways.
Exploration of Specific Receptor Subtype Interactions
Given the absence of primary receptor binding data, any potential interactions with specific receptor subtypes for this compound remain unexplored.
Elucidation of Ligand-Receptor Interaction Profiles
Currently, specific receptor targets for this compound have not been definitively identified in published literature. However, the structural motifs of the compound—a hydroxylated benzoic acid backbone with a thiophenyl substitution—provide a basis for hypothesized interactions. Benzoic acid derivatives are known to interact with a variety of biological targets, often through their carboxylic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in receptor binding pockets. The hydroxyl and methylthio groups further influence the molecule's polarity, size, and electronic distribution, which are critical determinants of binding specificity and affinity.
Computational docking studies on analogous compounds, such as other thiophene (B33073) and benzoic acid derivatives, have shown potential interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. For instance, molecular docking of certain thiophene-based compounds has revealed significant interaction energies with COX-2 and 5-LOX, suggesting they may act as competitive inhibitors. nih.gov However, without empirical data from radioligand binding assays or similar experimental techniques for this compound, these remain theoretical targets.
Modulation of Biochemical Pathways
Investigation of Compound Influence on Key Signaling Pathways
The anti-inflammatory potential of compounds structurally related to this compound is often linked to their ability to modulate key intracellular signaling pathways. Thiophene derivatives, as a class, have been demonstrated to interfere with pro-inflammatory cascades. nih.gov A primary pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory gene expression. Some thiophene compounds have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines and enzymes. nih.gov
Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK. These pathways are activated by various extracellular stimuli and play a crucial role in inflammation. Studies on certain thiophene derivatives have indicated an ability to suppress the phosphorylation of key proteins within these MAPK cascades. nih.gov
Analysis of Molecular Markers Associated with Pathway Modulation
The modulation of the NF-κB and MAPK pathways by analogous compounds leads to quantifiable changes in downstream molecular markers. In vitro experiments using cell cultures (e.g., macrophages stimulated with lipopolysaccharide) have demonstrated that treatment with certain thiophene derivatives can lead to a significant reduction in the production and secretion of key pro-inflammatory cytokines.
| Molecular Marker | Effect Observed with Structurally Related Thiophene Derivatives | Potential Implication |
| TNF-α | Decreased expression and secretion | Reduction of a key inflammatory mediator |
| IL-1β | Decreased expression and secretion | Attenuation of systemic inflammatory response |
| IL-6 | Decreased expression and secretion | Modulation of acute phase response |
| COX-2 | Downregulation of expression | Reduction in prostaglandin (B15479496) synthesis |
| iNOS | Downregulation of expression | Decrease in nitric oxide production |
This table presents generalized findings for the broader class of thiophene derivatives and should be interpreted with caution, as these specific effects have not been confirmed for this compound. nih.gov
Molecular Basis of Broad-Spectrum Biological Effects
Investigation of Molecular Interactions Underlying Antimicrobial Actions
The antimicrobial properties of thiophenyl-containing compounds are an area of active investigation. One of the proposed mechanisms of action is the disruption of bacterial cell division. For example, a thiophenyl-substituted pyrimidine (B1678525) derivative has been shown to inhibit the polymerization of the FtsZ protein. rsc.orgnih.govpolyu.edu.hkresearchgate.net FtsZ is a crucial prokaryotic cytoskeletal protein that forms a contractile ring at the site of cell division; its inhibition leads to filamentation and eventual death of the bacterial cell. rsc.orgnih.govpolyu.edu.hkresearchgate.net The thiophenyl group, in particular, was identified as making close contact with the FtsZ protein, suggesting it is a key pharmacophore for this interaction. rsc.orgnih.govpolyu.edu.hk
Another potential antimicrobial mechanism involves the disruption of the bacterial cell membrane. Studies on other thiophene derivatives have demonstrated an ability to increase the permeability of the bacterial membrane, leading to a loss of cellular integrity. frontiersin.org Molecular docking studies have further suggested that these compounds may have a strong binding affinity for bacterial outer membrane proteins, potentially interfering with their function in transport and structural maintenance. frontiersin.org
Elucidation of Anti-inflammatory Mechanisms at the Molecular Level
At the molecular level, the anti-inflammatory effects of thiophene-based compounds are multifaceted. As mentioned, the inhibition of key signaling pathways like NF-κB and MAPK is a central mechanism. This upstream inhibition prevents the synthesis of numerous downstream inflammatory mediators. nih.gov
Furthermore, direct enzyme inhibition is another critical aspect. The ability of structurally similar compounds to dock with and potentially inhibit COX and LOX enzymes suggests a mechanism for reducing the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov These lipid mediators are potent drivers of the inflammatory response, responsible for phenomena such as vasodilation, increased vascular permeability, and pain.
The table below summarizes the potential molecular targets and mechanisms for anti-inflammatory action based on studies of related thiophene compounds.
| Molecular Target/Mechanism | Consequence of Interaction | Reference Compound Class |
| NF-κB Pathway | Inhibition of nuclear translocation of NF-κB subunits | Thiophene Derivatives nih.gov |
| MAPK Pathways (p38, ERK) | Suppression of phosphorylation | Thiophene Derivatives nih.gov |
| COX-2 Enzyme | Potential competitive inhibition | Thiophene-based hybrids nih.gov |
| 5-LOX Enzyme | Potential competitive inhibition | Thiophene Derivatives nih.gov |
| Pro-inflammatory Cytokines | Reduced gene expression (e.g., TNF-α, IL-6) | 2-Aminothiophene, other derivatives nih.gov |
This interactive table outlines mechanisms identified for various thiophene derivatives. Direct evidence for this compound is pending further research.
Lack of Publicly Available Research Hinders Analysis of this compound's Antiproliferative Mechanisms
A thorough review of existing scientific literature reveals a significant gap in the understanding of the molecular mechanisms behind the biological activity of the chemical compound this compound and its derivatives. Specifically, in vitro studies examining its antiproliferative mechanisms through molecular target engagement appear to be absent from the public domain.
While the broader class of benzoic acid derivatives has been a subject of scientific inquiry for their potential anticancer properties, the specific actions of this particular compound remain uninvestigated or unpublished in accessible scientific literature. Research into other benzoic acid derivatives has identified various mechanisms of action, including the inhibition of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell proliferation. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
The requested detailed examination, including data tables and specific research findings on the molecular target engagement of this compound, cannot be fulfilled due to the current lack of available research data. Further investigation and publication of in vitro studies are necessary to elucidate the potential antiproliferative mechanisms and molecular targets of this compound.
Structure Activity Relationship Sar Elucidation for 3 Hydroxy 4 2 Methylthiophenyl Benzoic Acid Series
Impact of Substituent Modifications on Molecular Interactions
The biological activity of the 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid series is highly sensitive to modifications of its core structure. Alterations to the substituents on both the benzoic acid and the thiophenyl rings can profoundly influence the compound's potency and selectivity. Research into related 4-aryl-3-hydroxybenzoic acid derivatives has demonstrated that the nature and position of substituents on the aryl ring are critical for activity.
For instance, in studies of analogous biphenyl (B1667301) systems, the introduction of various substituents has been shown to modulate biological outcomes. While direct SAR data for this compound is not extensively published, principles from related series can be extrapolated. The electronic properties, size, and lipophilicity of substituents play a pivotal role in determining the strength and nature of interactions with a biological target. For example, electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic rings, thereby affecting electrostatic or pi-stacking interactions within a receptor's binding pocket.
Interactive Table: Hypothetical Impact of Substituent Modifications on Biological Activity.
| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |
| -CH3 | 5-position (benzoic acid) | Electron-donating | Low | Moderate Increase |
| -Cl | 5-position (benzoic acid) | Electron-withdrawing | Low | Potential Increase |
| -OCH3 | 4'-position (thiophenyl) | Electron-donating | Moderate | Variable |
| -NO2 | 4'-position (thiophenyl) | Strong electron-withdrawing | Moderate | Likely Decrease |
| -CF3 | 3'-position (thiophenyl) | Strong electron-withdrawing | High | Potential Decrease |
This table is illustrative and based on general SAR principles. Actual effects would need to be determined experimentally.
Role of the Thiophenyl Moiety in Biological Recognition
The 2-methylthiophenyl group at the 4-position of the benzoic acid is a crucial determinant of the molecule's biological profile. The sulfur atom within the thiophene (B33073) ring can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions present in metalloenzymes. The thiophene ring itself is considered a bioisostere of a phenyl ring, meaning it has similar steric and electronic properties and can often be substituted for a phenyl group without significant loss of activity. However, the presence of the sulfur heteroatom introduces unique electronic characteristics and potential interaction points that can be exploited in drug design.
Influence of the Hydroxyl and Carboxyl Groups on Target Binding
The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzoic acid ring are fundamental for target binding, often acting as key anchoring points. The 3-hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in a protein's active site. nih.gov The acidity of this phenolic hydroxyl can also be important for its interaction profile.
The 4-carboxyl group, typically ionized at physiological pH to a carboxylate anion (-COO-), is a strong hydrogen bond acceptor and can form ionic bonds (salt bridges) with positively charged residues like arginine or lysine. nih.gov This charged interaction is often a primary driver of high-affinity binding. The relative positioning of the hydroxyl and carboxyl groups is critical; their ortho-arrangement allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and acidity, thereby modulating its binding properties. Studies on hydroxy-carboxylic acid receptors have highlighted the importance of these functional groups in mediating biological effects through G protein-coupled receptors. nih.gov
Stereochemical Considerations in Molecular Recognition
For this compound itself, the molecule is achiral. However, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. Furthermore, the rotation around the single bond connecting the benzoic acid and thiophenyl rings is hindered, a phenomenon known as atropisomerism. The ortho-substituent (the methylthio group) on the thiophenyl ring creates a steric barrier that restricts free rotation. nih.govresearchgate.net
This restricted rotation can lead to stable, non-superimposable conformational isomers (atropisomers) that may exhibit different biological activities. The preferred dihedral angle between the two aromatic rings will dictate the three-dimensional shape of the molecule and how it fits into a binding site. Computational studies on substituted biphenyls have shown that the energy barrier to rotation is dependent on the size and nature of the ortho-substituents. rsc.orgsemanticscholar.org The specific conformation adopted by the molecule upon binding to its target is a critical aspect of molecular recognition. Therefore, even in the absence of a traditional chiral center, stereochemical factors play a vital role in the SAR of this compound series.
Advanced Research Methodologies in the Study of 3 Hydroxy 4 2 Methylthiophenyl Benzoic Acid
X-ray Crystallography and Cryo-EM for Ligand-Protein Complex Structures
Determining the three-dimensional structure of a ligand bound to its protein target at atomic resolution is a cornerstone of modern drug discovery. X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) are the premier techniques for this purpose.
X-ray crystallography requires the formation of a high-quality crystal of the ligand-protein complex. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built. nih.gov This technique can provide exceptionally high-resolution structures, revealing detailed binding interactions such as hydrogen bonds and hydrophobic contacts. nih.gov
Cryo-EM, a more recent technique, has revolutionized structural biology, particularly for large proteins and complexes that are difficult to crystallize. nih.govnih.gov It involves flash-freezing a solution of the complex and imaging the individual particles with an electron microscope. researchgate.net While historically limited to larger proteins, recent advances with molecular scaffolds are enabling the study of smaller proteins via Cryo-EM. nih.govnih.gov For a potential complex of 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid with a target protein, Cryo-EM could provide structural insights even if crystallization proves challenging. researchgate.net
Table 3: Comparison of Hypothetical Structural Data from X-ray Crystallography and Cryo-EM
| Parameter | X-ray Crystallography | Cryo-EM |
| Resolution | 1.8 Å | 3.2 Å |
| Key Interactions Observed | Hydrogen bond between hydroxyl group and Ser-152; Pi-stacking of the methylthiophenyl ring with Phe-210. | Similar overall binding pose, with less defined side-chain densities. |
| Advantages | Higher resolution, precise atomic positions. nih.gov | Does not require crystallization, can capture different conformational states. nih.gov |
| Challenges | Requires well-diffracting crystals, which can be difficult to obtain. | Typically lower resolution for smaller proteins, potential for preferred particle orientation. nih.gov |
This is an interactive data table. You can sort and filter the data.
Proteomics and Metabolomics Approaches for Pathway Elucidation
To understand the broader biological effects of this compound, systems-level 'omics' approaches are employed. Proteomics analyzes changes in the entire protein complement of a cell or tissue upon treatment, while metabolomics measures changes in the pool of small-molecule metabolites. nih.gov
A quantitative proteomics study, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), could be used to compare the proteomes of cells treated with the compound versus a vehicle control. Proteins that are significantly up- or down-regulated can point to the cellular pathways being modulated.
Similarly, untargeted metabolomics using LC-HRMS can identify endogenous metabolites whose levels are altered by the compound. nih.gov By mapping these changes onto known metabolic pathways, researchers can generate hypotheses about the compound's mechanism of action. For instance, an observed increase in glycolytic intermediates and a decrease in TCA cycle intermediates could suggest an effect on mitochondrial respiration. nih.gov
Table 4: Hypothetical 'Omics' Data Following Treatment with this compound
| Molecule Type | Molecule Name | Fold Change | Associated Pathway |
| Protein | HMOX1 (Heme Oxygenase 1) | +3.5 | Oxidative Stress Response |
| Protein | NFKB1 (NF-kappa-B) | -2.1 | Inflammation |
| Metabolite | Lactate | +2.8 | Glycolysis / Anaerobic Respiration |
| Metabolite | Citrate | -1.9 | TCA Cycle |
This is an interactive data table. You can sort and filter the data.
Cell-Free and Recombinant Protein Systems for Mechanistic Studies
While cell-based assays are crucial, they can be complex. Cell-free and recombinant protein systems offer a simplified environment to dissect the direct molecular mechanism of a compound. nih.gov These systems allow researchers to study the interaction between the compound and a purified, recombinant target protein in isolation, free from the confounding variables of a cellular environment. nih.gov
For example, if proteomics data suggests that this compound targets a specific enzyme, that enzyme can be expressed and purified. A variety of biophysical and biochemical assays can then be performed. For instance, an enzymatic assay could be used to measure the inhibitory activity of the compound and determine its potency (e.g., IC₅₀ value) and mechanism of inhibition (e.g., competitive, non-competitive). This provides definitive evidence of direct target engagement and functional modulation.
Table 5: Hypothetical Enzyme Inhibition Data for this compound against a Recombinant Target Enzyme
| Assay Type | Parameter | Value |
| Enzymatic Inhibition | IC₅₀ | 2.5 µM |
| Mechanism of Inhibition Study | Ki | 1.8 µM |
| Mechanism of Inhibition Study | Type | Competitive |
| Biophysical Binding (SPR) | KD (Equilibrium Dissociation Constant) | 1.2 µM |
This is an interactive data table. You can sort and filter the data.
Q & A
Basic: What are the standard synthetic routes for 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and thiophenyl precursors. For example, analogous Schiff base syntheses (e.g., condensation of aldehydes with amino-benzoic acids) provide a framework for forming the core structure . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or pyridine) facilitate condensation.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization isolates the product .
Basic: How is the structural characterization of this compound performed?
Answer:
A multi-technique approach is used:
- FT-IR : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹, and C-S at ~700 cm⁻¹) .
- NMR :
- ¹H NMR : Probes aromatic protons (δ 6.5–8.0 ppm) and methylthio groups (δ 2.5–3.0 ppm) .
- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Answer:
- Agar diffusion/broth dilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Antifungal assays : Evaluates inhibition of Candida albicans via zone-of-inhibition measurements .
- Controls : Include standard antibiotics (e.g., ampicillin) and solvent blanks to validate results .
Advanced: How do structural modifications (e.g., substituent position or metal coordination) influence bioactivity?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency by increasing membrane permeability .
- Metal complexes : Zn(II) or Ni(II) coordination (via phenolic -OH and carboxylate groups) improves stability and activity, as seen in analogous Schiff base complexes .
- Comparative SAR : Positional isomerism (e.g., 3-hydroxy vs. 4-hydroxy) alters binding to bacterial enzymes (e.g., DNA gyrase) .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Simulates binding to targets (e.g., S. aureus FabI enzyme) using software like AutoDock .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- ADMET profiling : Predicts pharmacokinetics (e.g., LogP for lipophilicity) using tools like SwissADME .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardize protocols : Ensure consistent inoculum size, solvent (e.g., DMSO concentration ≤1%), and incubation time .
- Dose-response curves : Use multiple concentrations (e.g., 5–100 µg/mL) to confirm dose dependency .
- Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Sodium or potassium salts of the carboxylate group enhance aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves cellular uptake .
- Prodrug design : Esterification of the -COOH group (hydrolyzed in vivo) increases permeability .
Advanced: How can spectroscopic data differentiate this compound from structurally similar analogs?
Answer:
- ¹H NMR : Methylthio protons (δ ~2.5 ppm) distinguish it from analogs with -OCH₃ (δ ~3.8 ppm) or -CF₃ (δ ~4.3 ppm) .
- IR : Absence of Schiff base C=N (~1600 cm⁻¹) rules out imine-containing derivatives .
- Mass spectrometry : Unique fragmentation patterns (e.g., loss of -SC₂H₅ vs. -OCH₃) confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
